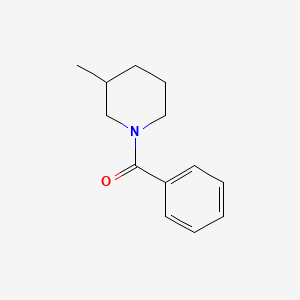![molecular formula C16H20FN3O B6014437 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6014437.png)
2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound is known to exhibit potent pharmacological properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is complex and varies depending on the specific target. However, it is generally believed that this compound acts by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also diverse. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activity, among other effects. Additionally, it has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
実験室実験の利点と制限
One of the main advantages of 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent inhibitory activity against various targets at low concentrations, making it a valuable tool for studying complex biochemical pathways. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory studies.
将来の方向性
There are many potential future directions for research on 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action and identification of new targets.
2. Development of more potent and selective analogs of the compound for use in research and therapeutic applications.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
4. Exploration of the compound's potential as a tool for studying complex biochemical pathways and signaling networks.
5. Investigation of the compound's potential as a diagnostic tool for various diseases, including cancer and viral infections.
In conclusion, this compound is a highly promising compound with many potential applications in scientific research. Its potent pharmacological properties, combined with its selectivity and versatility, make it a valuable tool for investigating various biochemical pathways and developing new therapeutic agents. With further research, this compound has the potential to make a significant impact on the fields of medicine and biology.
合成法
The synthesis of 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the condensation of 4-fluoroaniline with 2,6-dimethyl-5-(3-methylbutyl)pyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution at the pyrimidine ring and subsequent cyclization to form the desired product.
科学的研究の応用
The potential applications of 2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a valuable tool for studying various biochemical pathways.
特性
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-10(2)4-9-14-11(3)18-16(20-15(14)21)19-13-7-5-12(17)6-8-13/h5-8,10H,4,9H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLRQUXOPQEKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=C(C=C2)F)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methylmethanamine](/img/structure/B6014367.png)
![1-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B6014372.png)
![N-[1-(4-chlorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6014380.png)
![1-[1-(4-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6014391.png)
![N~2~-methyl-N~2~-(3-pyridinylmethyl)-N~1~-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}glycinamide](/img/structure/B6014403.png)
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6014408.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6014413.png)
![7-[(2-isopropyl-1H-benzimidazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6014419.png)
![2-cyclopropyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6014427.png)
![5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6014439.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6014460.png)
![3-ethyl-4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6014465.png)

![4-(3-{[2-(1-cyclohexen-1-yl)ethyl]amino}butyl)phenol](/img/structure/B6014476.png)
